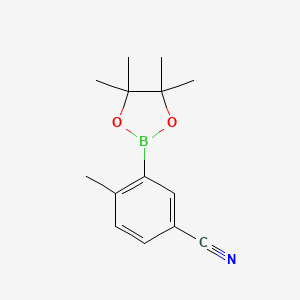

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEPDTKCKFRFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678610 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863868-32-0 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-cyanophenyl boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency. The final product is typically purified by recrystallization or chromatography to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing agents: Hydrogen peroxide, sodium perborate.

Reducing agents: Lithium aluminum hydride, catalytic hydrogenation.

Major Products

Biaryl compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation of the boronic ester group.

Amines: Formed from reduction of the nitrile group.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C13H20BNO2

- Molecular Weight : 219.09 g/mol

- CAS Number : 1171891-31-8

- SMILES Notation : CC1=C(C=NC=C1)B1OC(C)(C)C(C)(C)O1

Organic Synthesis

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile serves as a versatile reagent in organic synthesis. Its boron atom allows for the formation of carbon-boron bonds, which are crucial in constructing complex organic molecules. This compound is particularly useful in:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications due to its structural features that may interact with biological targets. Some notable applications include:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Material Science

This compound is also investigated for its applications in material science, particularly in the development of:

- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for use in OLEDs, contributing to advancements in display technologies.

Sensor Development

The unique properties of boron-containing compounds allow for their use in sensor technology. Specifically:

- Chemical Sensors : The compound can be utilized to develop sensors capable of detecting specific analytes due to its reactivity and selectivity.

Wirkmechanismus

The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The nitrile group can also participate in various reactions, including reduction to form amines, which can further react to form other functional groups .

Vergleich Mit ähnlichen Verbindungen

Substituent Position Impact :

Key Differences :

- Reaction temperatures vary significantly (40–90°C), influenced by substituent stability and steric demands.

- Fluorinated derivatives exhibit faster reaction kinetics due to reduced steric hindrance .

Physicochemical Properties

Key Research Findings

Steric vs. Electronic Effects : Meta-substituted boronates (e.g., target compound) exhibit slower coupling kinetics than para-substituted analogs due to steric hindrance .

Fluorine Substitution : Enhances reactivity in cross-couplings but increases hydrolysis sensitivity .

Yield Optimization : Para-substituted derivatives achieve higher yields (>70%) in Suzuki-Miyaura reactions compared to sterically hindered analogs .

Biologische Aktivität

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1196985-65-5) is a synthetic compound characterized by its unique structure that includes a boron-containing moiety. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 234.10 g/mol. The compound features a dioxaborolane ring which is known for its reactivity and potential applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the boron atom in its structure allows for unique interactions that can modulate biological pathways. Notably, compounds with similar boron-containing structures have been shown to exhibit anti-inflammatory properties and influence cellular signaling pathways.

Anti-inflammatory Properties

Research indicates that boron-containing compounds can inhibit pro-inflammatory cytokines and modulate NF-κB activity. In a study assessing the effects of related compounds on human monocytes exposed to lipopolysaccharides (LPS), significant reductions in NF-κB-driven luciferase activity were observed when treated with boron derivatives. This suggests that this compound may also possess similar anti-inflammatory effects.

Cytotoxicity and Cell Viability

A series of assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at certain concentrations, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values varied across different cell lines but generally fell within the low micromolar range.

Table 1: Biological Activity Summary

| Activity | Observation | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in NF-κB activity | |

| Cytotoxicity | Selective cytotoxicity in cancer cells | |

| Cell Viability | IC50 values in low micromolar range |

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study published in European PMC demonstrated that related compounds reduced TNF-α induced NF-κB activation by up to 70% at optimal concentrations. This indicates that this compound may similarly reduce inflammatory responses in vitro . -

Cytotoxicity Assessment :

In a comparative analysis involving several boron-containing compounds against various cancer cell lines (e.g., HeLa and MCF7), it was found that the tested compound exhibited an IC50 value of approximately 15 µM against HeLa cells while showing minimal toxicity to normal fibroblast cells .

Q & A

Basic Question: What are the common synthetic routes for 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester functionality. A two-step protocol is often employed:

Borylation : A halogenated precursor (e.g., 3-bromo-4-methylbenzonitrile) undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂) under inert conditions.

Purification : The crude product is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallized from ethanol .

Key parameters:

- Catalysts: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%).

- Solvents: THF or dioxane at reflux (80–100°C).

- Reaction time: 12–24 hours under nitrogen.

Basic Question: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzonitrile (δ ~110 ppm for CN) and boronic ester (δ ~30 ppm for B-O) groups .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₁₄H₁₈BNO₃; theoretical [M+H]⁺ = 260.146).

- Melting Point : Consistency with literature values (if available) ensures purity.

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors impurities (<2% area) .

Advanced Question: How can electronic properties of this compound be exploited in materials science?

Methodological Answer:

The boronic ester and nitrile groups enable applications in:

- Organic Electronics : As a monomer in conjugated polymers (e.g., via Suzuki polymerization) for OLEDs or organic photovoltaics. The nitrile group enhances electron-deficient character, improving charge transport .

- Coordination Chemistry : The boron center can act as a Lewis acid in metal-organic frameworks (MOFs) for catalytic applications.

Experimental Design : - Electrochemical Analysis : Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) determines HOMO/LUMO levels.

- Device Fabrication : Spin-coating thin films for electroluminescence testing in OLED architectures .

Advanced Question: What strategies address enantioselective functionalization of this compound?

Methodological Answer:

Chiral auxiliaries or catalysts enable enantioselective transformations:

- Asymmetric Borylation : Use of chiral ligands (e.g., BINAP) with palladium catalysts to install boron in stereoselective positions .

- Kinetic Resolution : Enzymatic or organocatalytic methods to separate enantiomers during synthesis.

Validation : - Chiral HPLC : To determine enantiomeric excess (ee).

- X-ray Crystallography : Resolve absolute configuration using SHELXL or OLEX2 .

Advanced Question: How to resolve contradictions in reported reactivity or spectral data?

Methodological Answer:

Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- Cross-Validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆).

- Computational Modeling : DFT calculations (e.g., Gaussian) simulate NMR shifts or reaction pathways.

- Reproducibility Tests : Repeat syntheses under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Advanced Question: What crystallographic methods are suitable for structural elucidation?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Powder XRD : Assess polymorphism or crystallinity in bulk samples.

Case Study : A related boronic ester (C14H18BNO3) showed triclinic symmetry (space group P-1) with bond angles confirming sp² hybridization at boron .

Advanced Question: How to design derivatives for enhanced intramolecular charge transfer?

Methodological Answer:

- Substituent Engineering : Introduce electron-donating (e.g., -OMe) or withdrawing (e.g., -CF₃) groups to modulate ICT.

- Conformational Locking : Rigidify the aromatic core with fused rings (e.g., anthracene) to reduce non-radiative decay .

Synthetic Protocol : - Suzuki Coupling : React with aryl halides (e.g., 4-bromotriphenylamine) under microwave-assisted conditions (120°C, 30 min).

- Characterization : Transient absorption spectroscopy monitors excited-state dynamics .

Advanced Question: What mechanistic insights guide reaction optimization in cross-couplings?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to probe solvent effects on catalytic cycles.

Case Study : Silver nitrate (AgNO₃) was critical in accelerating annulation steps via σ-bond metathesis in related boronic esters .

Advanced Question: How to mitigate hydrolysis of the boronic ester during storage?

Methodological Answer:

- Storage Conditions : Anhydrous solvents (e.g., THF over molecular sieves) at –20°C under nitrogen.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical degradation.

- Quality Control : Periodic ¹¹B NMR to detect hydrolysis (appearance of boronic acid peaks at δ ~18 ppm) .

Advanced Question: What safety protocols are critical for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.